molecular formula C16H18F3N3O2 B8697114 tert-Butyl (3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)phenyl)carbamate CAS No. 641571-14-4

tert-Butyl (3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)phenyl)carbamate

Cat. No. B8697114
M. Wt: 341.33 g/mol
InChI Key: XSSQAAHBIVFYGC-UHFFFAOYSA-N
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Patent
US07169791B2

Procedure details

Utilising the procedure described in Example 91d, but employing [3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)phenyl]-carbamic acid, 1,1-dimethylethyl ester (Example 92c) in lieu of [3-(2-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)phenyl]-carbamic acid, 1,1-dimethylethyl ester, afforded the title compound as a colourless crystalline solid, m.p. 127–131° C.
Name
[3-(2-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)phenyl]-carbamic acid, 1,1-dimethylethyl ester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
CC1N=CN(C2C=C(NC(=O)OC(C)(C)C)C=C(C(F)(F)F)C=2)C=1.[CH3:25][C:26]1[N:27]([C:31]2[CH:32]=[C:33]([NH:41]C(=O)OC(C)(C)C)[CH:34]=[C:35]([C:37]([F:40])([F:39])[F:38])[CH:36]=2)[CH:28]=[CH:29][N:30]=1>>[CH3:25][C:26]1[N:27]([C:31]2[CH:36]=[C:35]([C:37]([F:40])([F:38])[F:39])[CH:34]=[C:33]([NH2:41])[CH:32]=2)[CH:28]=[CH:29][N:30]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC=1N=CN(C1)C=1C=C(C=C(C1)C(F)(F)F)NC(OC(C)(C)C)=O
Step Two
Name
[3-(2-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)phenyl]-carbamic acid, 1,1-dimethylethyl ester
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC=1N(C=CN1)C=1C=C(C=C(C1)C(F)(F)F)NC(OC(C)(C)C)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
CC=1N(C=CN1)C=1C=C(C=C(C1)N)C(F)(F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.